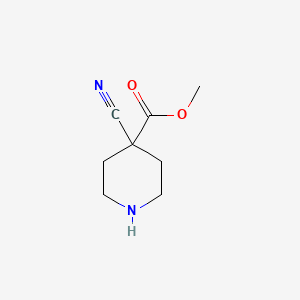

Methyl 4-cyanopiperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-cyanopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKQILAUTUVSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyanopiperidine-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine-4-carboxamide (isonipecotamide) with phosphorus oxychloride (POCl3) to form 4-cyanopiperidine, which is then esterified with methanol to produce the final compound . Another method involves the dehydration of piperidine-4-carboxamide using thionyl chloride (SOCl2), followed by esterification .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of anhydrous solvents and reagents, as well as precise temperature and pressure control, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano and ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: 4-cyanopiperidine-4-carboxylic acid.

Reduction: 4-aminopiperidine-4-carboxylate.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

MCPCC can be synthesized through several methods:

- From Piperidine Derivatives :

- Reaction of piperidine-4-carboxamide with phosphorus oxychloride to form 4-cyanopiperidine, followed by esterification with methanol.

- Industrial Production :

- Large-scale synthesis involves controlled conditions to ensure high yield and purity, often utilizing anhydrous solvents and precise temperature management.

Medicinal Chemistry

MCPCC serves as an important intermediate in the synthesis of various pharmaceuticals:

- Antimicrobial Agents : It has been used in the development of compounds exhibiting antimicrobial properties.

- Antitumor Activity : Derivatives of MCPCC have shown potential as antitumor agents, particularly through mechanisms involving protein kinase inhibition.

- Neuroprotective Properties : Novel triazole-pyrimidine hybrids synthesized from MCPCC have demonstrated neuroprotective and anti-inflammatory effects.

Organic Synthesis

MCPCC is utilized as a building block for the synthesis of:

- Heterocyclic Compounds : It plays a crucial role in creating complex heterocycles that possess diverse biological activities.

- Polymeric Matrices : Researchers are exploring its use in designing new polymeric materials for biomedical applications.

MCPCC exhibits notable biological activities:

- Antitubercular Activity : Studies indicate promising results against tuberculosis, highlighting its potential as a therapeutic agent.

- Protein Kinase Inhibition : MCPCC has been identified as an inhibitor of specific protein kinases involved in cancer signaling pathways, making it a candidate for further oncology research.

Antitubercular Studies

Research has shown that derivatives of MCPCC exhibit potent antitubercular activity in vitro, suggesting a viable pathway for developing new treatments against tuberculosis.

Protein Kinase Inhibition

A study highlighted that MCPCC significantly inhibits protein kinase B (PKB), which is crucial in various cancer signaling pathways. This inhibition was characterized by high selectivity over other kinases, indicating its potential for targeted cancer therapies.

Mechanism of Action

The mechanism of action of methyl 4-cyanopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and antitumor activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-cyanopiperidine-4-carboxylate with structurally related piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Ester Group Variations: The methyl ester in the target compound offers lower molecular weight and higher polarity compared to ethyl esters (e.g., Ethyl 4-cyanopiperidine-4-carboxylate), which are more lipophilic and slower to hydrolyze . Bulkier esters (e.g., benzyl or tert-butyl) are often used as protecting groups, but methyl esters are preferred for metabolic stability in drug candidates .

Substituent Effects: The cyano group (-CN) enhances electrophilicity at the 4-position, enabling reactions like nucleophilic additions or reductions to form amines. This contrasts with methyl or isopropyl groups, which primarily influence steric effects . N-Acetyl derivatives (e.g., Methyl 1-acetylpiperidine-4-carboxylate) exhibit reduced basicity, altering solubility and receptor-binding profiles compared to unsubstituted piperidines .

Biological Activity: The cyano group in this compound is critical for protease inhibition, as seen in studies where analogs without this group showed diminished activity .

Biological Activity

Methyl 4-cyanopiperidine-4-carboxylate is a significant compound in medicinal chemistry, primarily due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and comparisons with similar compounds.

Biological Activities

This compound exhibits various biological activities, particularly in pharmacology. Key areas of interest include:

- Antitubercular Activity : The compound has been investigated for its potential as an antitubercular agent, which is crucial given the global burden of tuberculosis.

- Protein Kinase Inhibition : It has shown promise as an inhibitor of specific protein kinases, which are vital in cancer therapy. The presence of both cyano and carboxylate groups enhances its interaction with these biological targets, potentially leading to significant therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.

- Introduction of Functional Groups : The cyano and carboxylate groups are introduced using nucleophilic substitution reactions or through functional group interconversion techniques.

These methods are optimized for yield and purity, often employing solvents and catalysts to facilitate reactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl piperidine-4-carboxylate | Piperidine ring with carboxylate | Antitubercular activity |

| 4-Aminopiperidine | Amino substitution at the 4-position | Antidepressant properties |

| Piperidine-1-carboxylic acid | Carboxylic acid at position 1 | Analgesic effects |

| N-Cyanoethylpiperidine | Cyano group at position 1 | Potential anti-inflammatory properties |

This compound stands out due to its specific combination of cyano and carboxylate functionalities on the same piperidine ring, which may enhance its reactivity and selectivity towards certain biological targets compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitubercular Studies : Research indicated that derivatives of this compound demonstrated potent antitubercular activity in vitro, suggesting a viable pathway for developing new treatments against tuberculosis.

- Protein Kinase Inhibition : A study highlighted that this compound showed significant inhibition of protein kinase B (PKB), which is involved in various cancer signaling pathways. This inhibition was characterized by high selectivity over other kinases, making it a promising candidate for further development in oncology .

Q & A

Q. What synthetic methodologies are recommended for Methyl 4-cyanopiperidine-4-carboxylate, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting cyanide sources with carboxylate esters under controlled pH (e.g., 8–10) and temperature (40–60°C). Optimization involves:

- Catalyst Screening : Testing bases like K₂CO₃ or DBU to enhance reaction efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Yield Monitoring : Use HPLC or LC-MS to track product formation and purity .

Table 1 : Example reaction conditions for similar piperidine derivatives:

| Substrate | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Piperidine-4-ester | DMF | K₂CO₃ | 72 |

| Cyclohexane derivative | DMSO | DBU | 68 |

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H/C spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, nitrile at ~120 ppm).

- XRD : For crystalline samples, refine structures using SHELXL (SHELX suite) to confirm stereochemistry .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>98% by area normalization) .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Aliquot in amber vials at 2–8°C to prevent hydrolysis of the nitrile or ester groups.

- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with extreme pH .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental kinetic data?

- Methodological Answer :

- DFT Calculations : Compare energy barriers for proposed reaction pathways (e.g., nitrile hydrolysis) using Gaussian or ORCA.

- Experimental Validation : Conduct kinetic studies under varying temperatures (Arrhenius analysis) and pH to identify rate-limiting steps.

- Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify systematic errors between theoretical and empirical results .

Q. What experimental designs are critical for analyzing the compound’s stability in biological matrices?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light, heat (40–80°C), and oxidative conditions (H₂O₂). Monitor degradation via LC-MS/MS.

- Matrix Effects : Spike into plasma/PBS and quantify recovery rates; use internal standards (e.g., deuterated analogs) to correct for ion suppression .

Table 2 : Stability data under stress conditions:

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| pH 2.0 | 24 | 15 |

| 60°C | 48 | 30 |

Q. How can crystallography address contradictions in stereochemical assignments from spectroscopic data?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refine using SHELXL-2018; check R-factor convergence (<5%).

- Electron Density Maps : Analyze residual density peaks to confirm/exclude tautomeric forms or disorder.

- Validation Tools : Use PLATON or CCDC Mercury to assess geometry outliers (e.g., bond angle deviations) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in 10+ solvents (e.g., ethanol, THF, ethyl acetate) via gravimetric analysis.

- Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps.

- Documentation : Report detailed experimental conditions (temperature, stirring time) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.